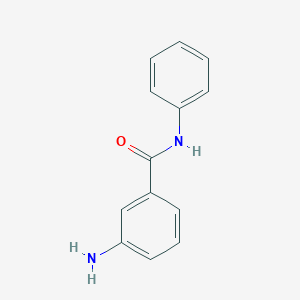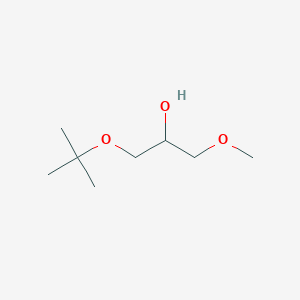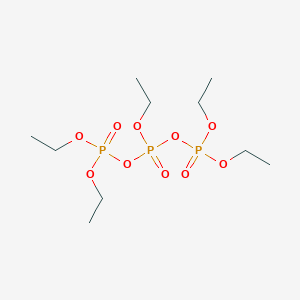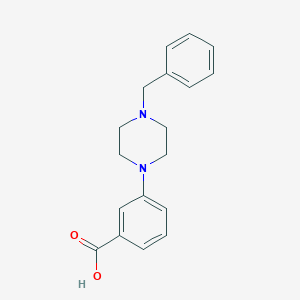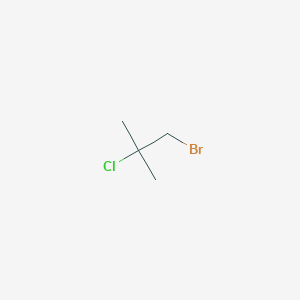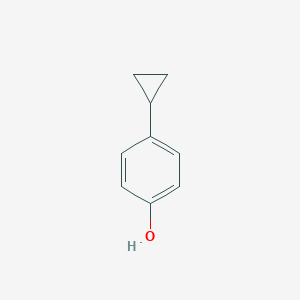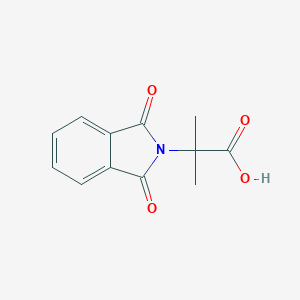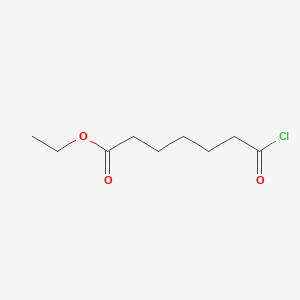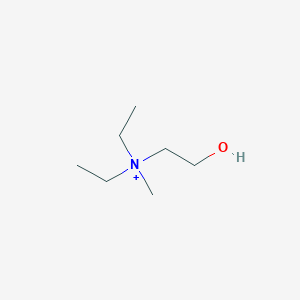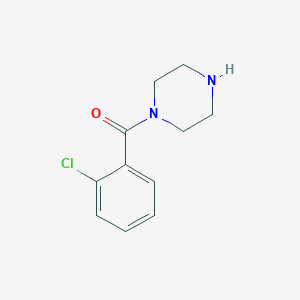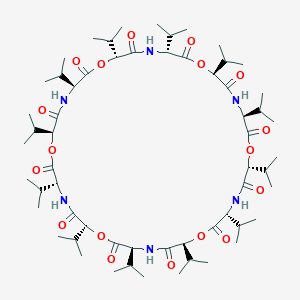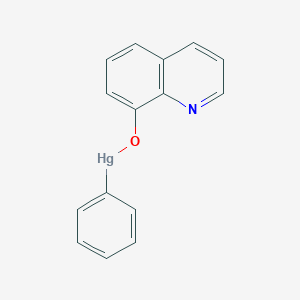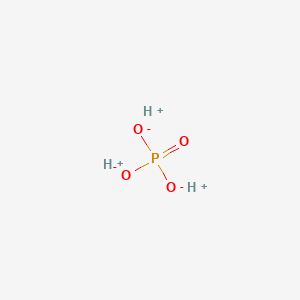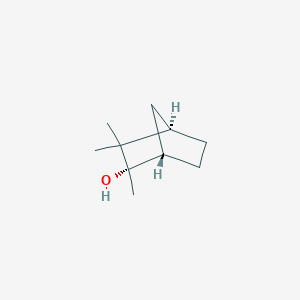
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, commonly known as Endo-Tricyclo[5.2.1.0(2,6)]decan-3-ol or TCD alcohol, is a bicyclic alcohol compound that has been extensively studied for its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. 2.1)-2-heptanol.
Mecanismo De Acción
The mechanism of action of Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol is not fully understood, but it is believed to act as a modulator of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and other physiological processes. Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol is thought to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Efectos Bioquímicos Y Fisiológicos
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has been shown to have a range of biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia. It has also been shown to have anticonvulsant and antispasmodic effects, suggesting it may have therapeutic potential for epilepsy and other neurological conditions. Additionally, it has been investigated for its potential as a treatment for alcohol withdrawal syndrome and as an analgesic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it safe for use in animal studies. However, there are also some limitations to its use. It has low water solubility, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol. One area of interest is its potential as a treatment for neurological and psychiatric disorders. Further studies are needed to fully understand its mechanism of action and to evaluate its efficacy and safety in humans. Additionally, it may have potential as a drug delivery agent or as a building block for the synthesis of chiral compounds. Further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol involves the reaction of 2,5-norbornadiene with ethyl vinyl ether in the presence of a catalyst such as palladium on carbon or platinum oxide. The reaction proceeds through a series of steps, including the formation of a bicyclic intermediate, which undergoes hydrogenation to yield the final product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol has been extensively studied for its applications in various scientific fields. It is commonly used as a chiral auxiliary in organic synthesis, as it can be easily converted into a range of chiral compounds. It has also been used as a solvent in the pharmaceutical industry and as a flavoring agent in the food industry. Additionally, it has been investigated for its potential as a drug delivery agent and as a treatment for various diseases.
Propiedades
Número CAS |
13429-57-7 |
|---|---|
Nombre del producto |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97per cent |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
Clave InChI |
PXRCIOIWVGAZEP-WEDXCCLWSA-N |
SMILES isomérico |
C[C@@]1([C@H]2CC[C@H](C2)C1(C)C)O |
SMILES |
CC1(C2CCC(C2)C1(C)O)C |
SMILES canónico |
CC1(C2CCC(C2)C1(C)O)C |
Sinónimos |
endo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol, 97% |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



